molecular formula C23H27N3O5S2 B2640710 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-76-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

カタログ番号: B2640710
CAS番号: 361159-76-4
分子量: 489.61
InChIキー: ZVARPDPADJCFSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety. The integration of the sulfonamide group with the thiazole ring, a scaffold prevalent in medicinal chemistry, suggests potential for diverse biological activity. Researchers may investigate this compound as a potential enzyme inhibitor, given that sulfonamide groups are known to act as ligands for various enzyme active sites. The specific structure, incorporating a para -methylphenyl-thiazole group, could be of interest in oncology research for targeting specific protein-protein interactions or signal transduction pathways. Furthermore, the molecular framework may find application in materials science, particularly in the development of organic semiconductors or ligands for metal-organic frameworks, where the sulfonamide and thiazole groups can offer potential coordination sites and influence electronic properties. This compound is intended for research and development purposes only.

特性

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-17-4-6-18(7-5-17)21-16-32-23(24-21)25-22(27)19-8-10-20(11-9-19)33(28,29)26(12-14-30-2)13-15-31-3/h4-11,16H,12-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVARPDPADJCFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, identified by its CAS number 899351-56-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O7S3C_{23}H_{29}N_{5}O_{7}S_{3} with a molecular weight of 583.7 g/mol. The structure features a thiazole ring, which is commonly associated with various biological activities.

PropertyValue
Molecular FormulaC23H29N5O7S3
Molecular Weight583.7 g/mol
CAS Number899351-56-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and incorporating sulfamoyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to excellent antimicrobial activity against various bacterial strains . This suggests that 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide may also possess significant antibacterial properties.

Anticancer Potential

A notable area of investigation is the compound's anticancer activity. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Specific studies on similar compounds revealed that they could effectively target multidrug-resistant (MDR) cancer cells, indicating potential use in overcoming drug resistance in chemotherapy .

In vivo studies demonstrated that related thiazole compounds exhibited significant antitumor efficacy in xenograft models, with treatment leading to reduced tumor growth without substantial neurotoxicity .

The proposed mechanism for the biological activity of this compound involves its interaction with tubulin, affecting microtubule dynamics. This action is crucial for cellular processes such as mitosis and intracellular transport. By binding to the colchicine site on tubulin, these compounds can disrupt normal cellular functions and induce apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A series of experiments showed that derivatives similar to the target compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : In a study involving prostate cancer xenografts, compounds structurally related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide demonstrated a significant reduction in tumor volume compared to control groups .

類似化合物との比較

4-Nitrophenyl Substitution

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (C22H24N4O7S2) replaces the 4-methylphenyl group with a nitro substituent. In plant growth modulation assays, this derivative exhibited 119.09% activity (p < 0.05), suggesting enhanced efficacy compared to the methyl-substituted analogue, though direct comparative data are unavailable .

4-Methoxyphenyl Substitution

Replacing the methyl group with methoxy (4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, C23H27N3O6S2) increases lipophilicity (logP ≈ 2.8 vs. This modification may enhance membrane permeability in biological systems .

Heterocyclic Core Modifications

1,3,4-Oxadiazole Derivatives

Compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replace the thiazole with an oxadiazole ring.

Triazole Derivatives

Triazole analogues (e.g., compounds 7–9 from ) feature a 1,2,4-triazole core with sulfonyl linkages. These compounds exist in thione-thiol tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹), and demonstrate antibacterial activity absent in the thiazole-based compound .

Sulfamoyl Group Variations

Bis(2-chloroethyl)sulfamoyl Substitution

This modification may enhance cytotoxicity but reduce metabolic stability compared to the methoxyethyl variant .

Methyl(Phenyl)sulfamoyl Substitution

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (C17H16N3O3S2) replaces bis(2-methoxyethyl) with methyl and phenyl groups. This reduces solubility (predicted aqueous solubility: −3.5 logS vs. −2.8 for the parent compound) but may improve CNS penetration .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Nitrophenyl Analogue LMM5 Triazole 7
Molecular Weight 489.60 520.54 523.61 472.50
logP (Predicted) 3.2 2.9 4.1 2.5
Hydrogen Bond Acceptors 8 9 9 7
Aqueous Solubility −2.8 (logS) −3.1 (logS) −4.2 (logS) −2.3 (logS)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。